molecular formula C17H18N4O2S B10911532 5-ethyl-4-{[(E)-{5-[(2-methylphenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol

5-ethyl-4-{[(E)-{5-[(2-methylphenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol

Cat. No.: B10911532
M. Wt: 342.4 g/mol
InChI Key: ADPWMMAMCDIKTR-VCHYOVAHSA-N
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Description

5-ETHYL-4-[((E)-1-{5-[(2-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a triazole ring, a furan ring, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ETHYL-4-[((E)-1-{5-[(2-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the phenoxy group: This step involves the reaction of the furan derivative with 2-methylphenol in the presence of a suitable catalyst.

    Formation of the triazole ring: This is typically done through a cycloaddition reaction involving azides and alkynes.

    Final assembly: The final step involves the condensation of the triazole derivative with the furan-phenoxy intermediate under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-ETHYL-4-[((E)-1-{5-[(2-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenoxy or triazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines or thiols are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

5-ETHYL-4-[((E)-1-{5-[(2-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 5-ETHYL-4-[((E)-1-{5-[(2-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, thereby exerting its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    5-ETHYL-4-[((E)-1-{5-[(2-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE: shares similarities with other triazole derivatives, such as:

Uniqueness

The uniqueness of 5-ETHYL-4-[((E)-1-{5-[(2-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H18N4O2S

Molecular Weight

342.4 g/mol

IUPAC Name

3-ethyl-4-[(E)-[5-[(2-methylphenoxy)methyl]furan-2-yl]methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H18N4O2S/c1-3-16-19-20-17(24)21(16)18-10-13-8-9-14(23-13)11-22-15-7-5-4-6-12(15)2/h4-10H,3,11H2,1-2H3,(H,20,24)/b18-10+

InChI Key

ADPWMMAMCDIKTR-VCHYOVAHSA-N

Isomeric SMILES

CCC1=NNC(=S)N1/N=C/C2=CC=C(O2)COC3=CC=CC=C3C

Canonical SMILES

CCC1=NNC(=S)N1N=CC2=CC=C(O2)COC3=CC=CC=C3C

Origin of Product

United States

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